Home > Products > Screening Compounds P115045 > 4-(Hydroxymethyl)pyrrolidin-3-ol
4-(Hydroxymethyl)pyrrolidin-3-ol - 765-78-6

4-(Hydroxymethyl)pyrrolidin-3-ol

Catalog Number: EVT-3290400
CAS Number: 765-78-6
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under organic compounds and is particularly noted for its chirality, which allows it to participate in various stereospecific reactions. It has the molecular formula C5H11NO2C_5H_{11}NO_2 and a CAS number of 267421-93-2 . Its stereochemistry is defined by the (3S, 4R) configuration, indicating specific spatial arrangements around its chiral centers.

Synthesis Analysis

Methods of Synthesis

The synthesis of 4-(hydroxymethyl)pyrrolidin-3-ol can be achieved through several methods:

  1. Stereoselective Reduction: One common approach involves the reduction of (3R, 4R)-4-hydroxy-3-pyrrolidinone using sodium borohydride under mild conditions. This method emphasizes the importance of controlling stereochemistry during synthesis .
  2. 1,3-Dipolar Cycloaddition: Another method includes a 1,3-dipolar cycloaddition reaction where a dipolarophile reacts with an achiral ylide precursor to form the desired pyrrolidine derivative .
  3. Catalytic Hydrogenation: Industrial production may involve catalytic hydrogenation of precursors like (3R, 4R)-4-hydroxy-3-pyrrolidinone using palladium on carbon under hydrogen gas pressure .

Technical Parameters

Key parameters in these synthesis methods include temperature control, reaction time, and the use of solvents that favor the desired reaction pathway. For instance, sodium borohydride reduction typically requires controlled temperatures to avoid side reactions.

Molecular Structure Analysis

Structural Characteristics

The molecular structure of 4-(hydroxymethyl)pyrrolidin-3-ol features a pyrrolidine ring with hydroxyl (-OH) and hydroxymethyl (-CH2OH) substituents. The compound's stereochemical configuration plays a crucial role in its reactivity and interactions.

Relevant Data

  • Molecular Weight: Approximately 115.15 g/mol.
  • Chirality: The (3S, 4R) configuration indicates that it has two chiral centers, contributing to its unique properties in chemical reactions.
Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)pyrrolidin-3-ol participates in various chemical reactions:

  1. Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate .
  2. Reduction: Further reduction can yield different derivatives with altered functional groups .
  3. Substitution Reactions: The hydroxyl groups can participate in nucleophilic substitution reactions to introduce new substituents .

Common Reagents and Conditions

Common reagents used include:

  • Oxidizing Agents: Potassium permanganate for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Nucleophiles: Employed in substitution reactions with appropriate bases.
Mechanism of Action

The mechanism of action for 4-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with biological targets such as enzymes or receptors. It can act as a ligand that binds to these targets, modulating their activity and influencing various biochemical pathways.

Relevant Data

Studies have shown that compounds like 4-(hydroxymethyl)pyrrolidin-3-ol can impact enzyme kinetics and mechanisms by serving as substrates or inhibitors in biochemical assays . This property makes it valuable for research into enzyme mechanisms.

Physical and Chemical Properties Analysis

Relevant Data

These properties facilitate its use in various applications within organic synthesis and biological research.

Applications

Scientific Applications

4-(Hydroxymethyl)pyrrolidin-3-ol has several notable applications:

  1. Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and bioactive compounds .
  2. Biological Research: Employed in studying enzyme mechanisms and as a substrate in biochemical assays .
  3. Pharmaceutical Development: Serves as an intermediate for synthesizing pharmaceutical compounds, including antiviral and anticancer agents .
  4. Industrial Production: Utilized in producing fine chemicals and agrochemicals due to its versatile reactivity .
Introduction and Significance of 4-(Hydroxymethyl)pyrrolidin-3-ol

4-(Hydroxymethyl)pyrrolidin-3-ol represents a structurally distinctive pyrrolidine-based scaffold characterized by vicinal hydroxymethyl and hydroxyl substituents. This configuration imparts significant three-dimensional diversity and hydrogen-bonding capacity, enabling versatile molecular interactions essential for biological activity. As a conformationally constrained analog of naturally occurring amino alcohols, it bridges the chemical space between linear pharmacophores and rigid heterocyclic systems, offering unique opportunities for modulating target selectivity and pharmacokinetic properties in drug design [1] [5].

Role in Contemporary Organic Synthesis and Drug Discovery

The structural architecture of 4-(hydroxymethyl)pyrrolidin-3-ol positions it as a privileged scaffold in medicinal chemistry. Its physicochemical properties—including a polar surface area (PSA) of 49.7 Ų, moderate logP (-1.2), and balanced solubility—contribute to enhanced drug-likeness compared to planar heteroaromatics. These features are critical for optimizing central nervous system (CNS) permeability and oral bioavailability, as demonstrated in GABA transporter (GAT) inhibitors derived from this core [1] [5].

  • Synthetic Versatility: The compound serves as a linchpin for generating molecular complexity via:
  • Ring-constrained analogs: Conformational restriction of flexible amino acids like (S)-isoserine yields potent GAT3 inhibitors. For example, azetidine and pyrrolidine derivatives (e.g., (2S,2´S)-7) exhibit nanomolar activity (IC₅₀: 0.054–0.11 µM) and >50-fold selectivity over the taurine transporter, addressing limitations of parent substrates [1].
  • Multivalent architectures: The hydroxymethyl group enables covalent linkage to carriers via esterification or amidation, facilitating multivalent iminosugar clusters. Divalent pyrrolidine derivatives show 10–100-fold enhanced glycosidase inhibition (e.g., against α-galactosidase A) compared to monovalent counterparts, leveraging the "cluster effect" for therapeutic applications in lysosomal storage disorders [6].

  • Drug Design Applications:

  • GABA Transporter Modulation: Pyrrolidine-based GAT3 inhibitors derived from 4-(hydroxymethyl)pyrrolidin-3-ol significantly enhance functional recovery in post-stroke models by augmenting tonic inhibition, validating this scaffold’s utility in neurotherapeutics [1].
  • GPCR-Targeted Agonists: The stereochemistry of 3,4-disubstituted pyrrolidines influences G-protein coupled receptor (GPCR) binding kinetics. In GPR40 agonists for type 2 diabetes, cis-4-CF₃-pyrrolidine derivatives exhibit full agonism (EC₅₀: 0.11 µM) due to pseudo-axial orientation of pharmacophores, underscoring the scaffold’s role in conformationally driven activity [5].

Table 1: Physicochemical Comparison of Pyrrolidine Scaffolds

Parameter4-(Hydroxymethyl)pyrrolidin-3-olPyrrolidinePyrroleCyclopentane
PSA (Ų)49.712.015.80
LogP-1.2-0.320.751.39
Dipole Moment (D)3.81.62.00
SASA FISA (Ų)65.315.218.90
Chiral Centers2000

Data derived from computational analyses and empirical studies [5].

Stereochemical Significance in Bioactive Molecule Design

The two chiral centers (C3 and C4) in 4-(hydroxymethyl)pyrrolidin-3-ol generate four stereoisomers—(3R,4R), (3S,4S), (3R,4S), and (3S,4R)—each exhibiting distinct biological profiles due to enantioselective protein binding. This stereochemical diversity enables precise optimization of pharmacodynamic and pharmacokinetic properties [4] [5].

  • Conformational Control Mechanisms:
  • Ring Puckering: Substituents at C3/C4 dictate preference for endo or exo envelope conformations. Trans-4-fluoroproline stabilizes the exo conformer, while cis-4-fluoroproline favors endo, altering spatial display of pharmacophores by >1.5 Å. This influences binding to targets like prolyl hydroxylases, where conformational matching is critical [5].
  • Steric Locking: C4 alkylation (e.g., methyl or tert-butyl) restricts pseudorotation, enforcing specific ring geometries. In GAT3 inhibitors, (2S,2´S)-pyrrolidine derivatives show 53-fold higher activity than (2R,2´S)-diastereomers due to optimal positioning of cationic and hydrogen-bonding motifs [1].

  • Synthetic Strategies for Stereocontrol:

  • Chiral Pool Utilization: L-proline and 4-hydroxy-L-proline serve as precursors for stereoselective synthesis. Patent AU2005250308B2 details enzymatic resolution using lipases (e.g., Candida antarctica) to achieve >99% ee for (3R,4R)-isomers [8].
  • Asymmetric Catalysis: Katsuki’s Mn-salen complex (e.g., catalyst 8) enables enantioselective desymmetrization of meso-pyrrolidines, yielding (3R,4R)-hydroxymethyl pyrrolidines with 88% ee, pivotal for synthesizing alkaloids like (-)-swainsonine [4].
  • Huisgen Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition constructs trisubstituted pyrrolidines with regio- and stereochemical fidelity, enabling access to (3S,4S)-configured derivatives for glycosidase inhibitors [8].

Table 2: Biological Activity of 4-(Hydroxymethyl)pyrrolidin-3-ol Stereoisomers

StereoisomerTargetBiological ActivityStructural Basis
(3R,4R)hGAT3IC₅₀: 0.49 µM (competitive substrate)Optimal H-bond network with Thr456, Asn82
(3S,4S)α-Galactosidase AKᵢ: 12 nM (multivalent dendrimer)C4-hydroxymethyl mimics galactose C6-OH
(3R,4S)GPR40Partial agonism (EC₅₀: 2.4 µM)Axial carboxylate misalignment with Arg183
(3S,4R)DPP-IVInactive (ΔG > -5.2 kcal/mol)Steric clash with Tyr547

Data compiled from enzymatic assays and molecular docking studies [1] [5] [6].

Research Landscape and Knowledge Gaps

Current research leverages 4-(hydroxymethyl)pyrrolidin-3-ol as a molecular probe for underexplored biological targets. However, significant knowledge gaps persist in structure-activity relationship (SAR) elucidation and target deconvolution [1] [6].

  • Emerging Applications:
  • Multivalent Glycosidase Inhibitors: Linear and dendrimeric clusters incorporating DAB (1,4-dideoxy-1,4-imino-d-arabinitol) or LAB isoforms exhibit "multivalent enhancement" against lysosomal enzymes (e.g., GALNS), with IC₅₀ values 100-fold lower than monomers. This addresses limitations of monovalent iminosugars in treating Fabry disease [6].
  • Neural Network-Based Discovery: Graph neural networks (GNNs) integrating pyrrolidine-based libraries with protein interactomes identify polypharmacological agents. For Parkinson’s disease, models predict synergism between lysosomal (GALC) and mitochondrial (PARK7) targets, enabling design of dual-acting pyrrolidine derivatives [9].

  • Critical Knowledge Gaps:

  • Substituent Tolerance Limits: Minor structural modifications (e.g., N-alkylation, ring expansion to piperidines) abrogate GAT3 inhibition, suggesting stringent steric constraints. Systematic SAR exploring C3/C4 dihalogenation or spirofusion is lacking [1].
  • In Vivo Stability: The primary alcohol’s susceptibility to glucuronidation limits bioavailability. Pro-drug strategies (e.g., boronic ester masking) remain unexplored [5] [8].
  • Target Ambiguity: Compounds like (2S,2´S)-7 inhibit GAT3 at 10 nM but show off-target activity at GABAₐ receptors (>1 µM). Proteome-wide binding studies are unavailable [1].

Table 3: Key Research Gaps and Proposed Approaches

Knowledge GapCurrent ChallengeFuture Research Directions
Stereochemical OptimizationIn vivo correlation of enantiomer activityDeuterium labeling for PK/PD tracking
BBB PermeabilityPolar surface area >90 Ų in dimersCarbonate prodrugs; intramolecular H-bond engineering
Target Engagement MetricsLack of isoform-selective biomarkersCryo-EM complex visualization; FRET biosensors
Synthetic AccessibilityLow yields in enzymatic resolutions (<35%)Photoredox C–H functionalization; flow chemistry
  • Methodological Innovations:
  • Machine Learning-Guided Design: Heterogeneous Drug-Target-Disease GNNs (DTD-GNNs) assimilate pyrrolidine SAR data to predict inhibitory activity against unexplored targets (e.g., β-secretase), accelerating scaffold repurposing [9].
  • Conformational Imaging: Cryogenic electron microscopy (cryo-EM) of pyrrolidine-transporter complexes (e.g., GAT3) reveals induced-fit binding pockets, informing design of C3-fluoro analogs to exploit halogen bonds [1].

  • Unmet Synthetic Needs:Industrial-scale production of enantiopure material remains challenging. Patent US8183019B2 reports a 7-step sequence from 4-hydroxy-L-proline with 11% overall yield, while biocatalytic routes require expensive immobilized lipases [3] [8].

Properties

CAS Number

765-78-6

Product Name

4-(Hydroxymethyl)pyrrolidin-3-ol

IUPAC Name

4-(hydroxymethyl)pyrrolidin-3-ol

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2

InChI Key

BSQXZHMREYHKOM-UHFFFAOYSA-N

SMILES

C1C(C(CN1)O)CO

Canonical SMILES

C1C(C(CN1)O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.